

Quantum Chemical Calculations for 4-Cyanobenzoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Cyanobenzoic acid

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This technical guide provides a comprehensive overview of the quantum chemical calculations and experimental spectroscopic data for **4-Cyanobenzoic acid**. The information is presented to facilitate a deeper understanding of its molecular properties and to serve as a valuable resource for computational and experimental research.

Molecular Structure and Geometry Optimization

The molecular structure of **4-Cyanobenzoic acid** has been optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G** basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimized geometry reveals a planar structure for the benzene ring, with the cyano and carboxylic acid groups lying in the same plane.

Table 1: Optimized Geometrical Parameters of **4-Cyanobenzoic Acid** (B3LYP/6-311++G**)

Bond Lengths (Å)	Bond Angles (°) **	Dihedral Angles (°) **			
C1-C2	1.393	C2-C1-C6	119.8	C6-C1-C2-C3	0.0
C1-C6	1.393	C1-C2-C3	120.1	C1-C2-C3-C4	0.0
C2-C3	1.390	C2-C3-C4	119.9	C2-C3-C4-C5	0.0
C3-C4	1.396	C3-C4-C5	120.1	C3-C4-C5-C6	0.0
C4-C5	1.396	C4-C5-C6	119.9	C4-C5-C6-C1	0.0
C5-C6	1.390	C5-C6-C1	120.1	H7-C2-C1-C6	180.0
C1-C7	1.489	C1-C7-O8	123.7	C2-C1-C7-O8	180.0
C7-O8	1.212	C1-C7-O9	112.5	C6-C1-C7-O9	180.0
C7-O9	1.359	O8-C7-O9	123.8	C1-C7-O9-H10	0.0
O9-H10	0.966	C7-O9-H10	105.8	C4-C11-N12-C1	180.0
C4-C11	1.451	C3-C4-C11	120.5		
C11-N12	1.157	C5-C4-C11	120.5		
C2-H7	1.084	C1-C2-H7	119.9		
C3-H8	1.084	C4-C3-H8	120.0		
C5-H9	1.084	C4-C5-H9	120.0		
C6-H10	1.084	C1-C6-H10	119.9		

Atom numbering is based on the standard IUPAC nomenclature for substituted benzenes, with C1 attached to the carboxylic acid group and C4 to the cyano group.

Vibrational Analysis: A Comparison of Theory and Experiment

Vibrational frequencies of **4-Cyanobenzoic acid** have been calculated using the B3LYP/6-311++G** method and compared with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. The calculated frequencies are generally in good agreement with the experimental values, confirming the accuracy of the computational model.^{[1][2]}

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) of **4-Cyanobenzoic Acid**

Vibrational Assignment	Experimental FT-IR ^[2]	Experimental FT-Raman ^[2]	Calculated (B3LYP/6-311++G**) ^[1]
O-H stretch	~3000 (broad)	-	3085
C-H stretch (aromatic)	3100, 3060	3092, 3077	3070-3050
C≡N stretch	2240	2239	2275
C=O stretch	1710	-	1745
C=C stretch (aromatic)	1605, 1508	1608	1610, 1515
C-O stretch	1334	1323	1320
O-H in-plane bend	1425	-	1430
C-H in-plane bend	1178, 1125	1180	1185, 1130
C-CN stretch	1190	1193	1195
C-COOH stretch	965	-	970
O-H out-of-plane bend	930	-	935
C-H out-of-plane bend	867	-	870

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The

HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. For **4-Cyanobenzoic acid**, the HOMO is primarily localized on the benzene ring and the carboxylic acid group, while the LUMO is distributed over the benzene ring and the cyano group.

Table 3: Calculated Electronic Properties of **4-Cyanobenzoic Acid** (B3LYP/6-311++G**)

Property	Value (eV)
HOMO Energy	-7.25
LUMO Energy	-2.15
HOMO-LUMO Gap	5.10

Spectroscopic Analysis: UV-Vis and NMR

UV-Vis Spectroscopy

The electronic absorption spectrum of **4-Cyanobenzoic acid** has been investigated using Time-Dependent Density Functional Theory (TD-DFT). The calculated spectrum provides insights into the electronic transitions responsible for the observed absorption bands.

Table 4: Calculated UV-Vis Absorption Data for **4-Cyanobenzoic Acid** (TD-DFT/B3LYP/6-311++G**)

Calculated λ_{max} (nm)	Oscillator Strength (f)	Major Contribution
285	0.35	HOMO -> LUMO
240	0.52	HOMO-1 -> LUMO

NMR Spectroscopy

The ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) chemical shifts of **4-Cyanobenzoic acid** have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G** level of theory. These theoretical values are compared with experimental data.

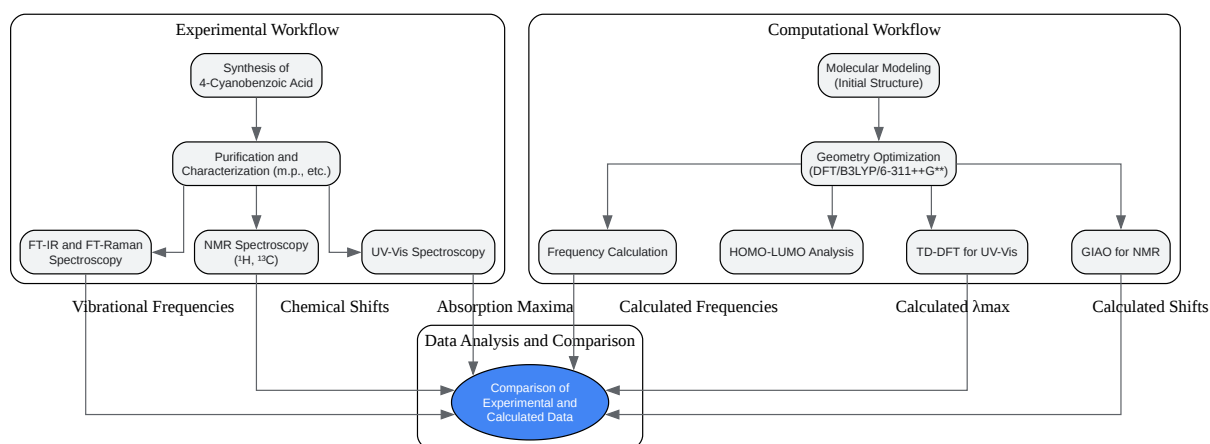
Table 5: Experimental and Calculated ^1H and ^{13}C NMR Chemical Shifts (ppm) of **4-Cyanobenzoic Acid**

Atom	Experimental ^1H [3][4]	Calculated ^1H	Atom	Experimental ^{13}C [5]	Calculated ^{13}C
H (COOH)	~13.5 (broad)	12.8	C (COOH)	166.1	168.2
H (ortho to COOH)	8.15	8.25	C (ipso to COOH)	134.9	135.5
H (ortho to CN)	7.90	7.95	C (ortho to COOH)	130.2	130.8
C (ortho to CN)	132.5	133.1			
C (ipso to CN)	116.5	117.3			
C (CN)	118.3	119.5			

Experimental values are typically recorded in DMSO- d_6 .

Experimental and Computational Workflow

The study of **4-Cyanobenzoic acid** involves a synergistic approach combining experimental techniques and computational modeling. The following diagram illustrates a typical workflow.

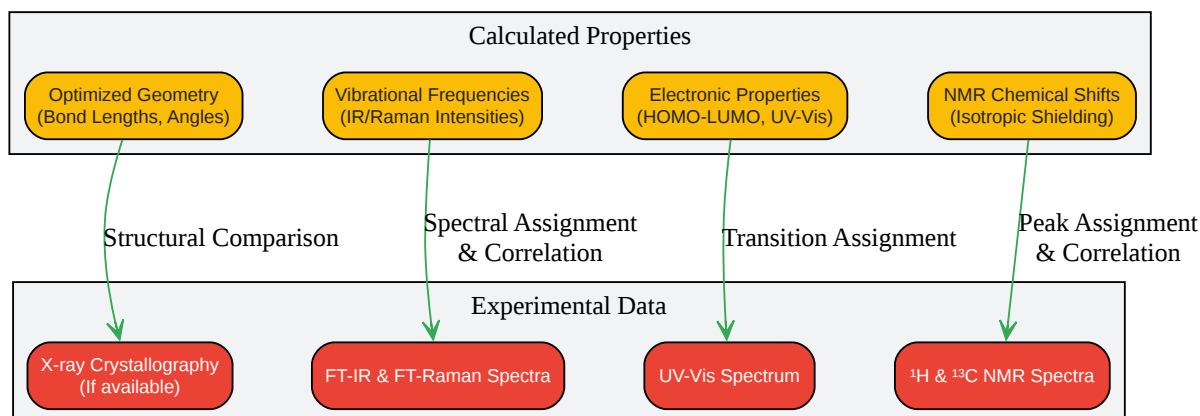


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A typical workflow for the combined experimental and computational study of **4-Cyanobenzoic acid**.

Relationship Between Calculated and Experimental Data

Quantum chemical calculations provide a theoretical framework for interpreting and predicting experimental results. The correlation between calculated and experimental data is essential for validating the computational methods and gaining deeper insights into the molecular properties.



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Relationship between calculated properties and experimental data for **4-Cyanobenzoic acid**.

Experimental Protocols

FT-IR Spectroscopy

The FT-IR spectrum of **4-Cyanobenzoic acid** is typically recorded in the solid state using the KBr pellet method.[6]

- **Sample Preparation:** A small amount of finely ground **4-Cyanobenzoic acid** (approximately 1-2 mg) is mixed with about 200-250 mg of spectroscopic grade KBr powder.[7][8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The spectrum is recorded in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy

The FT-Raman spectrum is also recorded in the solid state.

- **Sample Preparation:** A small amount of the crystalline sample is placed in a sample holder.

- Data Acquisition: A Nd:YAG laser with an excitation wavelength of 1064 nm is commonly used. The spectra are typically recorded in the range of 4000-100 cm^{-1} .

NMR Spectroscopy

^1H and ^{13}C NMR spectra are recorded in solution.

- Sample Preparation: For ^1H NMR, approximately 5-25 mg of **4-Cyanobenzoic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO- d_6 .^[9] For ^{13}C NMR, a more concentrated solution is preferred due to the lower natural abundance of the ^{13}C isotope.^[9]
- Data Acquisition: The spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Computational Methodologies

All quantum chemical calculations presented in this guide were performed using the Gaussian suite of programs.

- Geometry Optimization and Vibrational Frequencies: The molecular geometry was optimized, and vibrational frequencies were calculated using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G** basis set.^{[1][2]}
- UV-Vis Spectra: The electronic absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G** level of theory.
- NMR Chemical Shifts: The ^1H and ^{13}C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G** level of theory.

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